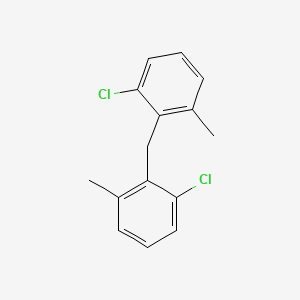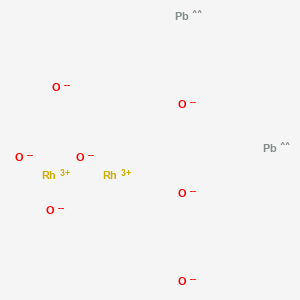
Dilead dirhodium heptaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilead dirhodium heptaoxide is a chemical compound with the molecular formula O7Pb2Rh2. It is known for its unique properties and potential applications in various fields of science and industry. This compound is composed of lead and rhodium atoms, and it exhibits interesting chemical behaviors due to the presence of these metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilead dirhodium heptaoxide typically involves the reaction of lead and rhodium precursors under controlled conditions. One common method is the oxidation of dirhodium(II) complexes in the presence of lead compounds. The reaction conditions often include the use of oxidizing agents such as air or oxygen, and the process is carried out at elevated temperatures to facilitate the formation of the heptaoxide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using dirhodium(II) catalysts and lead precursors. The reaction is typically conducted in reactors designed to handle high temperatures and oxidative environments. The use of air or oxygen as the oxidant makes the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Dilead dirhodium heptaoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in reactions involving organic and inorganic substrates.
Reduction: It can also be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The lead and rhodium atoms in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or hydrazine, and oxidizing agents such as oxygen or air. The reactions are typically carried out at elevated temperatures and may require the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce lower oxidation state rhodium and lead compounds .
Scientific Research Applications
Dilead dirhodium heptaoxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dilead dirhodium heptaoxide involves its ability to facilitate redox reactions. The compound can transfer electrons between different chemical species, thereby acting as an oxidizing or reducing agent. The molecular targets and pathways involved in its action include the formation of reactive oxygen species and the activation of specific substrates through electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Dilead(II) lead(IV) oxide:
Dirhodium(II) complexes: These compounds share the rhodium content but differ in their oxidation states and specific applications.
Uniqueness
Dilead dirhodium heptaoxide is unique due to its combination of lead and rhodium in a heptaoxide form, which imparts distinct redox properties and catalytic abilities. Its ability to act as both an oxidizing and reducing agent under different conditions sets it apart from other similar compounds .
Properties
CAS No. |
37240-96-3 |
|---|---|
Molecular Formula |
O7Pb2Rh2-8 |
Molecular Weight |
7.3e+02 g/mol |
InChI |
InChI=1S/7O.2Pb.2Rh/q7*-2;;;2*+3 |
InChI Key |
JZIUETALGOPHNL-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Rh+3].[Rh+3].[Pb].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


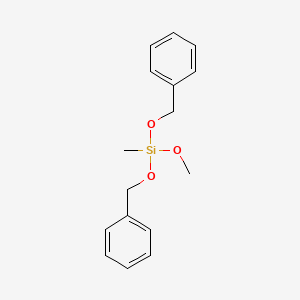

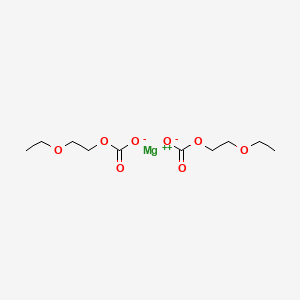
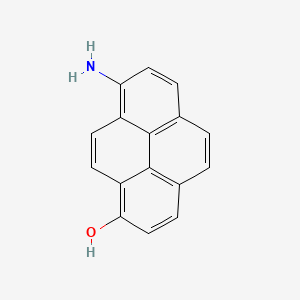
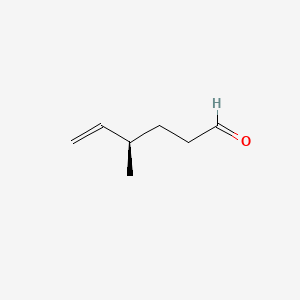
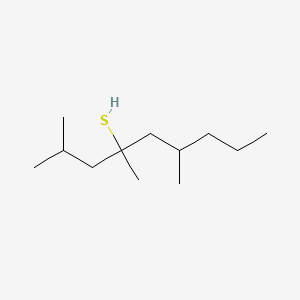
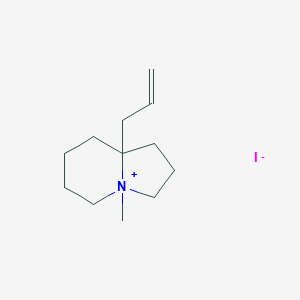
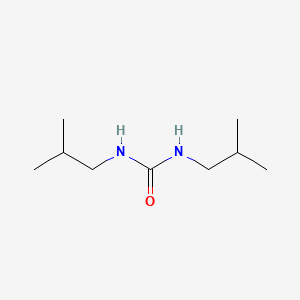

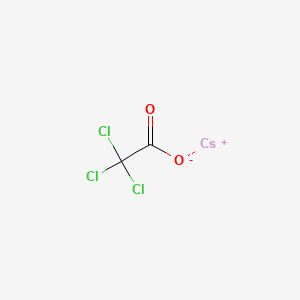
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
